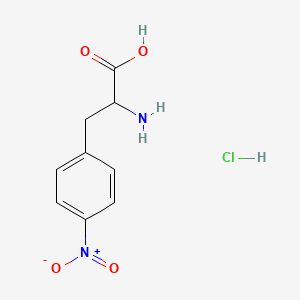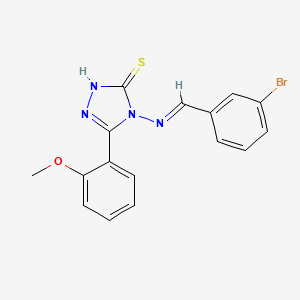
2-Cyclopenten-1-one, 2,3,4-triphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-シクロペンテン-1-オン, 2,3,4-トリフェニル-は、分子式C23H18Oの有機化合物です。これは、シクロペンテンオンの誘導体であり、シクロペンテンオン環に3つのフェニル基が結合しています。
2. 製法
合成経路および反応条件: 2-シクロペンテン-1-オン, 2,3,4-トリフェニルの合成は、一般的にシクロペンテンオンとフェニル置換試薬を特定の条件下で反応させることにより行われます。一般的な方法の1つは、フリーデル・クラフツのアシル化反応であり、シクロペンテンオンをベンゾイルクロリドと、塩化アルミニウムなどのルイス酸触媒の存在下で反応させます。この反応は、アシルイオン中間体の生成を経て進行し、その後求電子置換反応を起こして目的の生成物を生成します。
工業的製法: 2-シクロペンテン-1-オン, 2,3,4-トリフェニルの工業的製造には、収率と純度を高めるために最適化された大規模なフリーデル・クラフツのアシル化反応が用いられます。温度、溶媒、触媒濃度などの反応条件は、効率的な生産を確保するために慎重に管理されます。
3. 化学反応の分析
反応の種類: 2-シクロペンテン-1-オン, 2,3,4-トリフェニル-は、次のような様々な化学反応を起こします。
酸化: この化合物は、対応するケトンまたはカルボン酸を生成するように酸化することができます。
還元: 還元反応により、この化合物をアルコールまたはアルカンに変換することができます。
置換: 求電子置換反応と求核置換反応により、フェニル環またはシクロペンテンオン環に様々な官能基を導入することができます。
一般的な試薬および条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が用いられます。
置換: ハロゲン、ハロアルカン、求核剤(例:アミン、チオール)などの試薬が、適切な条件下で用いられます。
主要な生成物: これらの反応から生成される主要な生成物は、用いられる試薬と条件によって異なります。例えば、酸化により安息香酸誘導体が生成される一方、還元によりフェニル置換アルコールが生成されます。
4. 科学研究における用途
2-シクロペンテン-1-オン, 2,3,4-トリフェニル-は、科学研究で様々な用途があります。
化学: これは、有機合成における構成単位として使用され、より複雑な分子の構築を可能にします。
生物学: この化合物の誘導体は、抗菌性や抗癌性を含む潜在的な生物活性について研究されています。
医学: 研究では、特に特定の酵素や受容体を標的とした薬物開発のためのリード化合物としての可能性が探られています。
産業: これは、ユニークな特性を持つ特殊化学品や材料の製造に用いられています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopenten-1-one, 2,3,4-triphenyl- typically involves the reaction of cyclopentenone with phenyl-substituted reagents under specific conditions. One common method is the Friedel-Crafts acylation reaction, where cyclopentenone is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution to yield the desired product.
Industrial Production Methods: Industrial production of 2-Cyclopenten-1-one, 2,3,4-triphenyl- may involve large-scale Friedel-Crafts acylation reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions: 2-Cyclopenten-1-one, 2,3,4-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the cyclopentenone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce phenyl-substituted alcohols.
科学的研究の応用
2-Cyclopenten-1-one, 2,3,4-triphenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
2-シクロペンテン-1-オン, 2,3,4-トリフェニルの作用機序は、酵素や受容体などの分子標的との相互作用を含みます。この化合物の構造は、これらの標的の活性部位に適合し、その活性を調節することができます。例えば、触媒部位に結合することで酵素活性を阻害し、基質のアクセスを阻害することがあります。関与する特定の経路は、生物学的コンテキストと標的分子によって異なります。
類似化合物:
シクロペンテンオン: 単一のシクロペンテンオン環を持つ単純なアナログ。
2-シクロペンテン-1-オン, 2,3,4-トリメチル-: フェニル基の代わりにメチル基を持つ誘導体。
4-ヒドロキシ-2,3,4-トリフェニル-2-シクロペンテン-1-オン: 追加の官能基を持つヒドロキシル化誘導体。
ユニーク性: 2-シクロペンテン-1-オン, 2,3,4-トリフェニル-は、3つのフェニル基の存在によりユニークであり、明確な化学的および物理的特性を付与します。これらのフェニル基は、化合物の安定性と反応性を高め、研究や産業における様々な用途に役立ちます。
類似化合物との比較
Cyclopentenone: A simpler analog with a single cyclopentenone ring.
2-Cyclopenten-1-one, 2,3,4-trimethyl-: A derivative with methyl groups instead of phenyl groups.
4-Hydroxy-2,3,4-triphenyl-2-cyclopenten-1-one: A hydroxylated derivative with additional functional groups.
Uniqueness: 2-Cyclopenten-1-one, 2,3,4-triphenyl- is unique due to the presence of three phenyl groups, which impart distinct chemical and physical properties. These phenyl groups enhance the compound’s stability and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
4970-80-3 |
|---|---|
分子式 |
C23H18O |
分子量 |
310.4 g/mol |
IUPAC名 |
2,3,4-triphenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C23H18O/c24-21-16-20(17-10-4-1-5-11-17)22(18-12-6-2-7-13-18)23(21)19-14-8-3-9-15-19/h1-15,20H,16H2 |
InChIキー |
WDSHVJFXENTSBF-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=C(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(4-{3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethan-1-one](/img/structure/B12041883.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12041895.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12041907.png)
![7-hydroxy-5-oxo-N-(3-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12041918.png)

![7-(2-Chlorobenzyl)-1,3-dimethyl-8-[(2E)-2-(1-methylpropylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12041928.png)
![[4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12041929.png)

![Ethyl 5-(benzoylamino)-2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B12041943.png)


